(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various scientific fields. This compound features a benzothiazole ring, a pyrazolone core, and a methoxyphenyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzothiazole, cyclopropylamine, and 4-methoxybenzaldehyde.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the pyrazolone core, potentially converting it to a dihydropyrazolone derivative.
Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazolone derivatives.
Substitution: Functionalized benzothiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology
Antimicrobial Activity: The compound has shown potential antimicrobial properties, making it a candidate for developing new antibiotics.
Enzyme Inhibition: It can inhibit certain enzymes, which could be useful in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine
Drug Development: Due to its unique structure, the compound is being investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. For example, it can bind to the active site of an enzyme, inhibiting its function and thereby affecting the biochemical pathway in which the enzyme is involved.
Comparison with Similar Compounds
Similar Compounds
(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but lacks the methoxy group.
(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-(4-hydroxyphenyl)-2,4-dihydro-3H-pyrazol-3-one: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one imparts unique chemical properties, such as increased electron-donating ability, which can influence its reactivity and interactions with biological targets.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, and uniqueness compared to similar compounds
Properties
Molecular Formula |
C22H20N4O2S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-(N-cyclopropyl-C-methylcarbonimidoyl)-5-(4-methoxyphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H20N4O2S/c1-13(23-15-9-10-15)19-20(14-7-11-16(28-2)12-8-14)25-26(21(19)27)22-24-17-5-3-4-6-18(17)29-22/h3-8,11-12,15,25H,9-10H2,1-2H3 |
InChI Key |
JNRDTGUNEWHOIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1CC1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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